3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile
Description
3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a prop-2-yn-1-yloxy group
Properties
IUPAC Name |
3-[(E)-1-cyano-2-(5-methoxy-2-prop-2-ynoxyphenyl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-3-9-24-20-8-7-19(23-2)12-17(20)11-18(14-22)16-6-4-5-15(10-16)13-21/h1,4-8,10-12H,9H2,2H3/b18-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMAGWZABMSRPM-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 5-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the cyano group and complete the synthesis .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form amines.
Scientific Research Applications
3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets. The cyano group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and prop-2-yn-1-yloxy groups can also participate in various biochemical pathways, affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile include:
(E)-2-(3-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)acrylamido)benzoic acid: Shares similar structural features but differs in its functional groups.
Propargyloxytrimethylsilane: Contains the prop-2-yn-1-yloxy group but lacks the cyano and methoxy groups.
Indole derivatives: While structurally different, they share some similar biological activities.
These comparisons highlight the unique combination of functional groups in 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile, which contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
